BenchChemオンラインストアへようこそ!

(S)-N-Cbz-4-methyl-5-oxooxazolidine

X-ray crystallography absolute configuration chiral purity

Procure the crystallographically authenticated (S)-enantiomer (CAS 37661-60-2) — the racemic mixture (CAS 117558-24-4) cannot induce asymmetry. The N-Cbz group is essential: N-Boc analogues fail to cyclize. Validated in reduction–Grignard sequences delivering 95:5 dr; serves as chiral glycine equivalent for enolate alkylation; Cbz hydrogenolysis enables orthogonal deprotection. Essential for stereodefined vicinal amino alcohols and tetradentate ligands.

Molecular Formula C12H13NO4
Molecular Weight 235.239
CAS No. 37661-60-2
Cat. No. B2612839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Cbz-4-methyl-5-oxooxazolidine
CAS37661-60-2
Molecular FormulaC12H13NO4
Molecular Weight235.239
Structural Identifiers
SMILESCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H13NO4/c1-9-11(14)17-8-13(9)12(15)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1
InChIKeyRPPNACKXIUVYEF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Cbz-4-methyl-5-oxooxazolidine (CAS 37661-60-2): Single-Enantiomer Chiral Oxazolidinone Building Block for Asymmetric Synthesis


(S)-N-Cbz-4-methyl-5-oxooxazolidine (CAS 37661-60-2), systematically named benzyl (4S)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate, is a chiral non-racemic oxazolidinone derivative belonging to the class of N-protected 5-oxooxazolidines. With molecular formula C₁₂H₁₃NO₄ and molecular weight 235.24 g/mol, it features a single stereogenic center at the 4-position with defined (S)-configuration, confirmed unequivocally by single-crystal X-ray diffraction [1]. The compound is prepared from N-Cbz-L-alanine via acid-catalyzed condensation with paraformaldehyde, a well-established route that preserves chiral integrity [2]. Its primary utility lies in asymmetric synthesis as a chiral building block, chiral auxiliary precursor, and masked amino acid equivalent, where the Cbz (benzyloxycarbonyl) protecting group provides orthogonal deprotection capability relative to Boc and Fmoc strategies [3].

Why Generic Substitution Fails for (S)-N-Cbz-4-methyl-5-oxooxazolidine (CAS 37661-60-2): Stereochemical and Protecting Group Specificity


Substituting (S)-N-Cbz-4-methyl-5-oxooxazolidine with the racemic mixture (CAS 117558-24-4) eliminates the stereochemical information essential for asymmetric induction, yielding a 1:1 mixture of enantiomers that cannot direct diastereofacial selectivity [1]. The (R)-enantiomer (CAS 425387-07-1) produces the opposite absolute configuration at every newly generated stereocenter, rendering it unsuitable for targets requiring (S)-derived chirality. Furthermore, replacing the N-Cbz protecting group with N-Boc fundamentally alters reactivity: in L-serine-derived systems, the Cbz congener undergoes clean cyclization to chiral oxazolidinones with retention of configuration, whereas the N-Boc analogue fails to cyclize entirely, instead undergoing only N-methylation without oxazolidinone ring formation [2]. This divergent outcome demonstrates that the Cbz group is not merely a protecting group but an essential structural determinant of reaction pathway and product distribution.

(S)-N-Cbz-4-methyl-5-oxooxazolidine (CAS 37661-60-2): Quantitative Comparator-Based Differentiation Evidence


Absolute Configuration Confirmation via Single-Crystal X-Ray Diffraction Versus Racemate and Unconfirmed Stereoisomers

The (S)-absolute configuration of (S)-N-Cbz-4-methyl-5-oxooxazolidine (CAS 37661-60-2) has been unambiguously confirmed by single-crystal X-ray diffraction at T = 273 K, with a refined R factor of 0.056 and data-to-parameter ratio of 8.1 [1]. The phenyl and oxazolidine rings adopt a dihedral angle of 65.0(1)°, and the crystal packing is stabilized by weak C–H⋯O hydrogen-bonding interactions forming chains parallel to the a axis. In contrast, the racemic mixture (CAS 117558-24-4) and the (R)-enantiomer (CAS 425387-07-1) lack this level of crystallographic authentication. The racemic mixture, by definition, provides zero net asymmetric induction in any stereoselective transformation, while procurement of the incorrect enantiomer leads to the opposite absolute configuration in all downstream products.

X-ray crystallography absolute configuration chiral purity stereochemical assignment

Divergent Reactivity of Cbz Versus Boc Protecting Groups in Oxazolidinone Cyclization: Cyclization Success Versus Complete Failure

In a direct comparative study using L-serine-derived substrates, the Cbz-protected intermediate (4S)-PhCH₂OCONHCH(CH₂OH)CONHN=CH-aryl underwent clean cyclization upon treatment with MeI and K₂CO₃ to furnish chiral oxazolidinones, (4S)-N'-[(E)-(phenyl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides, with retention of configuration confirmed by X-ray crystallography [1]. Under identical reaction conditions, the N-Boc analogue (4S)-t-BuOCONHCH(CH₂OH)CONHN=CH-aryl completely failed to cyclize; only N-methylation occurred without loss of the Boc group, yielding (4S)-t-BuOCONMeCH(CH₂OH)CONHN=CH-aryl with no oxazolidinone formation. The authors attributed this striking divergence to the greater steric bulk of the Boc group blocking the requisite intramolecular acyl transfer.

protecting group strategy N-Cbz vs N-Boc oxazolidinone cyclization L-serine derivatives

Validated Synthetic Performance: High-Yielding Diastereoselective Sequence in Pseudoephedrine Synthesis

The N-Cbz oxazolidinone derived from N-Cbz-L-alanine—which is (S)-N-Cbz-4-methyl-5-oxooxazolidine—was employed as the key chiral intermediate in an enantioselective synthesis of (1S,2S)-pseudoephedrine [1]. Sodium borohydride reduction of the oxazolidinone delivered the corresponding lactol in 95% isolated yield as a colorless syrup, retaining optical activity ([α]D −2°, c 1, MeOH). Subsequent Grignard addition with phenylmagnesium bromide proceeded in 92% combined yield with a diastereomeric ratio of 95:5 (determined by ¹H NMR), demonstrating high substrate-controlled diastereofacial selectivity. The overall sequence—reduction, Grignard addition, oxazoline formation, chemoselective N-methylation, and acidic hydrolysis—proceeded in excellent cumulative efficiency with the final product (1S,2S)-pseudoephedrine hydrochloride isolated in 92% yield, m.p. 184–186 °C, [α]D +59.8° (c 2, H₂O), matching literature values.

asymmetric synthesis pseudoephedrine diastereoselective reduction Grignard addition chiral amino alcohol

Orthogonal Protecting Group Compatibility: Cbz Enables Selective Deprotection Strategies Unavailable to Boc and Fmoc Analogs

The Cbz (benzyloxycarbonyl) group in (S)-N-Cbz-4-methyl-5-oxooxazolidine is cleavable by catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation, conditions under which both Boc (acid-labile) and Fmoc (base-labile) protecting groups remain intact [1]. This orthogonality enables sequential deprotection strategies in multi-step syntheses. In a representative application, the Cbz-oxazolidinone scaffold served as the key chiral intermediate in a nine-step synthesis of a tetradentate ligand from N-Cbz-L-alanine, utilizing Seebach oxazolidinone chemistry to control stereochemistry throughout, with the Cbz group removed only at the final stage by hydrogenolysis to unmask the amino functionality [2]. The N-Boc analogue of this oxazolidinone scaffold cannot participate in the same cyclization chemistry (as demonstrated in Evidence Item 2), while the N-Fmoc analogue, although capable of forming the oxazolidinone, requires basic deprotection conditions incompatible with base-sensitive substrates.

orthogonal protection Cbz deprotection hydrogenolysis solid-phase peptide synthesis multi-step synthesis

Chiral Stability Under Reducing Conditions: Retention of Optical Activity During NaBH₄-Mediated Lactol Formation

In the pseudoephedrine synthesis reported by Reddy et al. [1], the (S)-N-Cbz-4-methyl-5-oxooxazolidinone was treated with 1 equivalent of NaBH₄ in methanol for 2 hours to afford the corresponding lactol in 95% yield with a measured specific rotation of [α]D −2° (c 1, MeOH). This demonstrates that the α-stereocenter at the 4-position of the oxazolidinone ring remains intact under hydride-mediated reduction conditions, with no detectable epimerization. The preservation of optical activity is critical because epimerization at this center would scramble the stereochemical information required for subsequent diastereoselective transformations. In contrast, analogous N-Boc oxazolidinones are susceptible to N→O Boc transfer upon hydride or alkoxide generation, as documented in the literature for related systems, which can lead to protecting group migration and loss of chiral integrity [2].

chiral stability borohydride reduction optical rotation epimerization resistance lactol formation

Commercial Purity Benchmarks: Certified Enantiopure (S)-Enantiomer Versus Undefined Racemate

(S)-N-Cbz-4-methyl-5-oxooxazolidine (CAS 37661-60-2) is commercially available from multiple reputable suppliers with documented minimum purity specifications: Fluorochem UK offers ≥97% purity (Product Code F773456); AKSci specifies ≥98% purity (Catalog 4852AJ); Beyotime specifies ≥97% (Catalog Y130977) . Critically, this single-enantiomer product carries the distinct CAS registry number 37661-60-2 and MDL number MFCD22423104, differentiating it from the racemic mixture (CAS 117558-24-4) and the (R)-enantiomer (CAS 425387-07-1). In contrast, procurement of CAS 117558-24-4 (racemate) provides a 1:1 enantiomeric mixture with no asymmetric induction capability and no MDL differentiation from the single enantiomer in some vendor listings, creating a risk of inadvertent racemate purchase. The (S)-enantiomer's distinct MDL identifier enables unambiguous inventory management and eliminates cross-contamination risk in GLP-regulated environments.

enantiomeric purity vendor specifications quality control MDL registry chiral HPLC

Best-Fit Research and Industrial Application Scenarios for (S)-N-Cbz-4-methyl-5-oxooxazolidine (CAS 37661-60-2)


Enantioselective Synthesis of Vicinal Amino Alcohols via Oxazolidinone Reduction–Grignard Addition Sequence

Researchers pursuing stereodefined vicinal amino alcohols—a privileged motif in bioactive molecules and chiral ligands—benefit from the validated reduction–Grignard addition sequence demonstrated by Reddy et al. [1]. The (S)-N-Cbz-4-methyl-5-oxooxazolidinone serves as the chiral template: NaBH₄ reduction proceeds in 95% yield with full retention of optical activity ([α]D −2°), and subsequent Grignard addition delivers the amino alcohol precursor with 95:5 diastereomeric ratio in 92% combined yield. This two-step sequence from the oxazolidinone to the amino alcohol core is compatible with diverse Grignard reagents, enabling analog library synthesis. Procurement of the crystallographically authenticated (S)-enantiomer (CAS 37661-60-2) rather than the racemate (CAS 117558-24-4) is essential, as the racemate would yield an inseparable 1:1 diastereomeric mixture at the Grignard addition step, defeating the purpose of asymmetric synthesis.

Chiral Building Block for Non-Natural Amino Acid Synthesis via Diastereoselective Enolate Alkylation

The oxazolidinone scaffold of (S)-N-Cbz-4-methyl-5-oxooxazolidine serves as a chiral glycine equivalent for diastereoselective enolate alkylation, as exemplified by the synthesis of N-α-Fmoc-N-δ-Boc-α-methyl-D-ornithine from N-Cbz-L-alanine via the cis-2-phenyl-4-methyl-5-oxazolidinone intermediate [1]. The Cbz group's hydrogenolytic lability provides orthogonal deprotection relative to the Fmoc and Boc groups installed on the amino acid product, enabling sequential unmasking of orthogonal protecting groups. This application leverages three key differentiators of the target compound: (i) the defined (S)-configuration at the 4-position for enolate facial discrimination, (ii) the Cbz group's compatibility with hydrogenolysis in the presence of acid- and base-labile protecting groups, and (iii) the proven diastereoselectivity (>95:5 dr demonstrated in the pseudoephedrine case, translatable to alkylation chemistry).

Multi-Step Ligand Synthesis Requiring Stereochemical Integrity Across Iterative Transformations

The compound is suited for complex ligand syntheses where stereochemical information must be preserved across multiple synthetic steps. Dungan et al. demonstrated a nine-step synthesis of a chiral tetradentate ligand from N-Cbz-L-alanine using Seebach oxazolidinone chemistry, where the oxazolidinone intermediate controls stereochemistry throughout the sequence before final Cbz deprotection by hydrogenolysis [1]. The advantage of using (S)-N-Cbz-4-methyl-5-oxooxazolidine in such campaigns is threefold: the crystallographically confirmed (S)-configuration provides a defined stereochemical starting point; the Cbz group survives diverse reaction conditions (basic, acidic, oxidative, reductive) that would cleave Boc or Fmoc groups; and the final hydrogenolytic deprotection is orthogonal to all other functional groups, enabling late-stage unveiling of the amino functionality without disturbing the newly constructed stereocenters.

Replacement of N-Boc Oxazolidinones in Cyclization-Dependent Synthetic Routes

For synthetic routes requiring oxazolidinone ring formation via intramolecular acyl transfer—such as those derived from L-serine or other β-hydroxy-α-amino acid precursors—(S)-N-Cbz-4-methyl-5-oxooxazolidine is the mandatory protecting group choice. As demonstrated in the comparative study in Letters in Organic Chemistry (2013) [1], the N-Cbz substrate undergoes clean cyclization to the chiral oxazolidinone, whereas the N-Boc analogue completely fails to cyclize under identical conditions (MeI/K₂CO₃), yielding only non-cyclized N-methylated product. This divergent outcome means that researchers planning oxazolidinone-dependent synthetic strategies must procure the N-Cbz-protected compound (CAS 37661-60-2) rather than the more commonly available N-Boc amino acid derivatives. The evidence eliminates costly trial-and-error in protecting group selection and directly informs procurement specifications.

Quote Request

Request a Quote for (S)-N-Cbz-4-methyl-5-oxooxazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.